methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

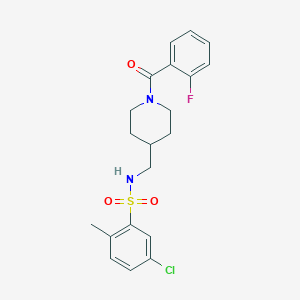

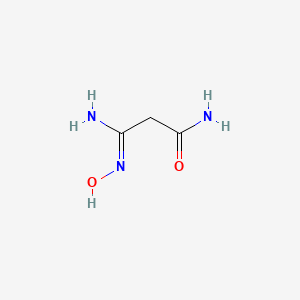

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound with a complex structure. Let’s break down its components:

- Methyl Ester Group (CH3COO) : The methyl ester group (CH3COO) is attached to the 4-carboxylate position of the triazole ring. It imparts lipophilic properties and influences solubility.

- Triazole Ring : The triazole ring (1H-1,2,3-triazole) is a five-membered heterocyclic ring containing three nitrogen atoms. Triazoles are known for their diverse biological activities.

- Phenylethyl Group : The phenylethyl group (C6H5CH2CH(OH)CH3) is attached to the 1-position of the triazole ring. It contributes to the compound’s stereochemistry and potential interactions.

Synthesis Analysis

The synthesis of methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate involves several steps, including click chemistry reactions. Researchers often employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The starting materials may include propargyl alcohol , benzyl azide , and methyl acrylate .

Molecular Structure Analysis

The compound’s molecular formula is C15H14N4O4 . Its molecular weight is approximately 330.3 g/mol . The 3D structure reveals the arrangement of atoms, bond angles, and stereochemistry. The phenylethyl group contributes to chirality.

Chemical Reactions Analysis

- Hydrolysis : The ester linkage can undergo hydrolysis in aqueous conditions, yielding the corresponding carboxylic acid and methanol.

- Acid-Catalyzed Cyclization : Under acidic conditions, the triazole ring can cyclize, leading to various derivatives.

- Substitution Reactions : The phenylethyl group can participate in nucleophilic substitution reactions.

Physical And Chemical Properties Analysis

- Solubility : Moderately soluble in organic solvents (e.g., acetone, methanol).

- Melting Point : Approximately 150-160°C .

- Color : Typically white or off-white crystalline powder.

科学的研究の応用

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of compounds structurally related to methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate offers insights into their potential applications in various fields, including medicinal chemistry and material science. One study focused on the synthesis of 5-deoxy-5-C-(5-ethoxycarbonyl-1,2,3-triazol-1-yl)-1,2-O-isopropylidene-α-D-xylofuranose, highlighting the chemical versatility and potential for further functionalization of such compounds (Horton et al., 1997). This study demonstrates the molecular diversity achievable through variations in the triazole component, suggesting applications in synthesizing novel organic molecules with specific properties.

Biological Applications

The structural analogues of methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate have been explored for potential biological applications. A notable example includes the synthesis of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, showcasing a methodology for creating compounds with potential antitumor activities (Zheng et al., 2010). Such research underscores the significance of triazole derivatives in the development of new therapeutic agents.

Catalysis and Material Science

Further research into triazole compounds, similar to methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate, reveals their potential applications in catalysis and material science. For instance, the development of novel synthesis pathways for 1,2,4-triazoles functionalized in position 3 indicates their utility in creating materials with specific chemical functionalities (Ivanova et al., 2006). These compounds could serve as precursors or catalysts in organic synthesis and material science applications, showcasing the broad utility of triazole derivatives beyond pharmaceuticals.

Safety And Hazards

- Toxicity : Limited data available; handle with caution.

- Irritant : May cause skin or eye irritation.

- Environmental Impact : Dispose of properly; avoid contamination.

将来の方向性

- Biological Studies : Investigate its pharmacological properties, including anticancer, antimicrobial, or anti-inflammatory effects.

- Structural Modifications : Explore derivatives with improved solubility or enhanced bioactivity.

- Drug Development : Assess its potential as a drug candidate.

特性

IUPAC Name |

methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-20-13(19)12-10(8-17)16(15-14-12)7-11(18)9-5-3-2-4-6-9/h2-6,11,17-18H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEMHYRXACHLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC(C2=CC=CC=C2)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B2700800.png)

![N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B2700808.png)

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2700813.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2700817.png)

![(1S,2R,4R,5S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B2700819.png)

![[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2700822.png)